8-癸烯-5-内酯

描述

科学研究应用

Jasmolactone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of lactone synthesis and reactivity.

Biology: Jasmolactone’s floral scent makes it useful in studies of plant-insect interactions and pollination biology.

Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

作用机制

Target of Action

It is known to be used as a flavoring agent , suggesting that its targets could be olfactory receptors or taste receptors in the human body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Decen-5-olide. For instance, the presence of other flavors or substances could potentially alter the perception of its flavor. Additionally, factors such as pH and temperature could affect its stability .

生化分析

Biochemical Properties

8-Decen-5-olide plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to be metabolized by enzymes such as cytochrome P450 monooxygenases, which catalyze the oxidation of organic substances. These interactions are crucial for the compound’s conversion into other metabolites that contribute to its characteristic aroma and flavor .

Cellular Effects

8-Decen-5-olide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 8-Decen-5-olide can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it has been observed to impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthetic processes .

Molecular Mechanism

The molecular mechanism of 8-Decen-5-olide involves its interaction with specific biomolecules within the cell. It binds to certain receptors and enzymes, leading to the activation or inhibition of their functions. For example, 8-Decen-5-olide has been found to inhibit the activity of certain enzymes involved in fatty acid metabolism, thereby affecting lipid biosynthesis and degradation. These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Decen-5-olide have been studied over various time periods. The compound’s stability and degradation have been assessed to understand its long-term effects on cellular function. It has been observed that 8-Decen-5-olide remains relatively stable under controlled conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to 8-Decen-5-olide can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 8-Decen-5-olide vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can even exhibit beneficial properties, such as antioxidant activity. At higher doses, 8-Decen-5-olide can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

8-Decen-5-olide is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids. This interaction leads to the formation of various metabolites that contribute to the compound’s biological activity. Additionally, 8-Decen-5-olide can influence metabolic flux by altering the levels of key intermediates in lipid biosynthesis and degradation pathways .

Transport and Distribution

Within cells and tissues, 8-Decen-5-olide is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of 8-Decen-5-olide across cellular membranes and its accumulation in specific compartments. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of binding proteins that can sequester it in certain cellular regions .

Subcellular Localization

The subcellular localization of 8-Decen-5-olide is critical for its activity and function. It has been found to localize in various cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 8-Decen-5-olide in these compartments can influence their function and contribute to its overall biochemical and cellular effects .

准备方法

Synthetic Routes and Reaction Conditions: Jasmolactone is synthesized through an intramolecular esterification reaction involving 4-hydroxydec-8-enoic acid in the presence of an acid catalyst . The cyclization of this molecule results in the formation of a δ-lactone.

Industrial Production Methods: Industrial production of Jasmolactone typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency, often employing green chemistry principles to reduce environmental impact .

化学反应分析

Types of Reactions: Jasmolactone undergoes various chemical reactions, including:

Oxidation: Jasmolactone can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert Jasmolactone into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of Jasmolactone, such as hydroxylated, alkylated, or carboxylated compounds .

相似化合物的比较

Gamma-Jasmolactone: Similar in structure but has a more fatty smell, close to peanut.

Methyl Laitone: A constitutional isomer with a coconut-like smell and a lactonic body.

Jasminlactone: More floral and less fruity compared to Jasmolactone.

Uniqueness: Jasmolactone stands out due to its unique combination of floral and fruity notes, making it highly valued in perfumery. Its ability to complement jasmine notes and its effectiveness at low concentrations further highlight its distinctiveness .

属性

CAS 编号 |

32764-98-0 |

|---|---|

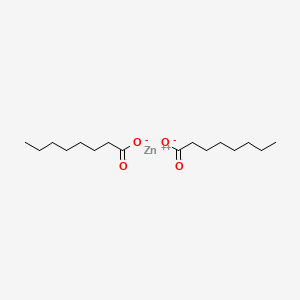

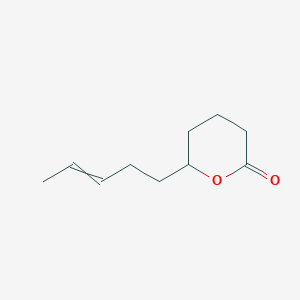

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC 名称 |

6-pent-3-enyloxan-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2-3,9H,4-8H2,1H3 |

InChI 键 |

NBCMACYORPIYNY-UHFFFAOYSA-N |

SMILES |

CC=CCCC1CCCC(=O)O1 |

规范 SMILES |

CC=CCCC1CCCC(=O)O1 |

密度 |

0.975-1.007 (20°) |

Key on ui other cas no. |

32764-98-0 |

物理描述 |

Clear colourless to pale yellow liquid; Oily, fruity, floral petal, jasmin, peach, apricot aroma |

溶解度 |

Practically insoluble or insoluble in water Soluble (in ethanol) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is γ-jasmolactone and where is it found?

A1: γ-Jasmolactone is a natural fragrance compound, primarily known as a constituent of jasmine flower essential oil. It contributes to the characteristic floral and fruity scent of jasmine. [, ]

Q2: What are some of the main applications of γ-jasmolactone?

A2: γ-Jasmolactone is primarily used in the perfume industry due to its pleasant scent. It's also used as a flavoring agent in food and beverages. [, ]

Q3: Can you describe a general method for synthesizing γ-jasmolactone?

A3: One common synthetic route utilizes readily available starting materials like succinic anhydride or glutaric anhydride. The synthesis involves reacting these anhydrides with (Z)-3-hexenylmagnesium bromide to obtain (Z)-4-oxo-7-decenoic acid. Subsequent reduction with sodium borohydride and cyclization yields γ-jasmolactone. []

Q4: Are there alternative synthetic pathways to γ-jasmolactone?

A4: Yes, numerous alternative methods exist. Some utilize different starting materials, such as methyl 3-formylpropionate [], 3-cyanopropionaldehyde dimethyl acetal [], or (Z)-7-nitro-3-heptene []. Others utilize unique reactions, like the Michael addition of nitroalkanes with methyl acrylate followed by electrochemical oxidative Nef reactions [].

Q5: Can γ-jasmolactone be synthesized in an enantioselective manner?

A5: Yes, enantioselective syntheses of (R)-(+)-γ-jasmolactone have been reported, starting from (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester. The key step involves an inversion of configuration of the stereogenic center. [, ]

Q6: How can racemic γ-jasmolactone be resolved into its enantiomers?

A6: Packed column supercritical fluid chromatography (pSFC) has been successfully employed for the resolution of racemic γ-jasmolactone. Chiral stationary phases like Chiralcel OD-H, along with specific modifiers and optimized conditions, have shown high efficiency in separating the enantiomers. []

Q7: Has lipase-catalyzed resolution been explored for obtaining enantiopure γ-jasmolactone?

A7: Yes, a combination of lipase-catalyzed resolution and the Mitsunobu reaction has been successfully used to synthesize various (S)-γ-lactones, including (S)-γ-jasmolactone, with high yields and optical purities. []

Q8: Can γ-jasmolactone be used as a starting material for synthesizing other natural products?

A8: Yes, γ-jasmolactone serves as a precursor in the synthesis of methyl dehydrojasmonate, another natural product found in plants. This transformation typically involves a sulfenylation-sulfoxide pyrolysis reaction. []

Q9: Have any novel secoiridoid lactones related to γ-jasmolactone been discovered?

A9: Yes, four new secoiridoid lactones, named jasmolactones A, B, C, and D, have been isolated from Jasminum multiflorum. These compounds feature a novel bicyclic 2-oxo-oxepano[4,5-c]pyran ring system. []

Q10: Have any biological activities been reported for these novel jasmolactones?

A10: Yes, pharmacological studies have shown that jasmolactones B and D exhibit coronary vasodilating and cardiotropic activities. []

Q11: Has microbial biogeneration of γ-jasmolactone been explored?

A11: Research has investigated the microbial biogeneration of (R)-γ-jasmolactone, exploring its potential for sustainable and scalable production. []

Q12: Are there any known alternatives or substitutes for γ-jasmolactone in its various applications?

A12: While specific alternatives are dependent on the intended application, several other compounds possess similar aroma profiles to γ-jasmolactone and may serve as substitutes in perfumery or flavoring. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Naphthalenedisulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4,5-dihydroxy-, disodium salt](/img/structure/B1584005.png)